molecular formula C14H8F6 B1304852 2,2'-Bis(trifluoromethyl)biphenyl CAS No. 567-15-7

2,2'-Bis(trifluoromethyl)biphenyl

Cat. No. B1304852
CAS RN: 567-15-7
M. Wt: 290.2 g/mol
InChI Key: VBFVFTVNLQCICW-UHFFFAOYSA-N
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Description

2,2’-Bis(trifluoromethyl)biphenyl is a compound that is part of a broader class of fluorinated aromatic compounds. These compounds are characterized by the presence of trifluoromethyl groups attached to a biphenyl structure .


Synthesis Analysis

A new process for the synthesis of 2,2’-bis(trifluoromethyl)-4,4’-diaminobiphenyl (TFMB) comprising three steps has been industrially developed. The first step is the homocoupling of the Grignard reagent derived from 1-chloro-2-(trifluoromethyl)benzene with iron chloride (III) in the presence of an oxidizing agent to afford 2,2’-bis(trifluoromethyl)biphenyl. The second step is the nitration of this biphenyl to 2,2’-bis(trifluoromethyl)-4,4’-dinitrobiphenyl, and the third step is the reduction of this dinitrobiphenyl using hydrogen over Pd/C to afford TFMB .


Molecular Structure Analysis

The molecular structure of 2,2’-Bis(trifluoromethyl)biphenyl is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure .


Chemical Reactions Analysis

The chemical reactions involving 2,2’-Bis(trifluoromethyl)biphenyl are characterized by the strong electron-withdrawing effect of the two fluoromethyl groups, which reduces the electron delocalization of the π orbital on the fully conjugated polymer backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bis(trifluoromethyl)biphenyl are characterized by its high molecular weight (290.20 g/mol), its complex molecular structure, and its highly non-uniform charge distribution .

Scientific Research Applications

Safety and Hazards

2,2’-Bis(trifluoromethyl)biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The future directions of research on 2,2’-Bis(trifluoromethyl)biphenyl are likely to focus on its potential applications in various fields, such as the production of high-strength flexible transparent polyimide materials and the improvement of the power-conversion efficiency of perovskite solar cells .

properties

IUPAC Name

1-(trifluoromethyl)-2-[2-(trifluoromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6/c15-13(16,17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(18,19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFVFTVNLQCICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205254
Record name 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bis(trifluoromethyl)biphenyl

CAS RN

567-15-7
Record name 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2-L three-necked, round-bottom flask fitted with a mechanical stirrer and a condenser was added 507.5 g of 2-iodotrifluoromethylbenzene (1.86 mol), 282.0 g of copper powder and 400 ml of DMF. The reaction mixture was stirred and heated at reflux for 24 hours and filtered. The filtrate was distilled under reduced pressure to yield 211.8 g (78%) of a light yellow oil.
Quantity
507.5 g
Type
reactant
Reaction Step One
Quantity
282 g
Type
catalyst
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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